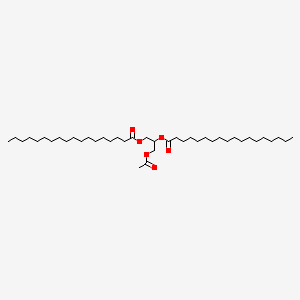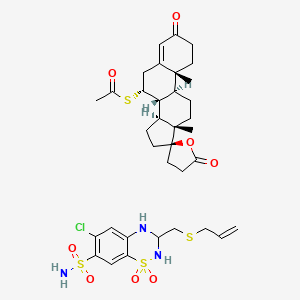
Glyceryl 1-acetate distearate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Glyceryl 1-acetate distearate can be synthesized through the esterification of glycerol with stearic acid in the presence of acetic acid. The reaction typically involves heating the reactants under reflux conditions with a catalyst such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound often involves the transesterification of hydrogenated oil and glycerol using sodium stearate as a catalyst. The reaction is carried out under vacuum pressure and high temperatures (220-260°C) to achieve the desired esterification .
Analyse Des Réactions Chimiques
Types of Reactions
Glyceryl 1-acetate distearate undergoes various chemical reactions, including:
Hydrolysis: Breaking down into glycerol and stearic acid in the presence of water and an acid or base catalyst.
Oxidation: Reacting with oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Glycerol and stearic acid.
Oxidation: Oxidized derivatives of the ester.
Reduction: Reduced forms of the ester, though less common.
Applications De Recherche Scientifique
Glyceryl 1-acetate distearate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its role in biological systems and its potential as a bioactive compound.
Medicine: Investigated for its anti-inflammatory properties and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of glyceryl 1-acetate distearate involves its interaction with cellular membranes and enzymes. It acts as an emulsifier, stabilizing mixtures of oil and water by reducing surface tension. In biological systems, it may interact with specific molecular targets, such as enzymes involved in inflammatory pathways, to exert its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Glyceryl 1,3-distearate: Another ester of glycerol and stearic acid, known for its anti-inflammatory properties.
Glyceryl monostearate: A monoester of glycerol and stearic acid, commonly used as an emulsifier in food and cosmetic products.
Glyceryl triacetate: An ester of glycerol and acetic acid, used as a plasticizer and solvent.
Uniqueness
Glyceryl 1-acetate distearate is unique due to its specific esterification pattern, which imparts distinct physical and chemical properties. Its dual ester linkage with both stearic acid and acetic acid makes it versatile for various applications, particularly in stabilizing emulsions and providing bioactive effects .
Propriétés
Numéro CAS |
26658-07-1 |
|---|---|
Formule moléculaire |
C41H78O6 |
Poids moléculaire |
667.1 g/mol |
Nom IUPAC |
(3-acetyloxy-2-octadecanoyloxypropyl) octadecanoate |
InChI |
InChI=1S/C41H78O6/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-40(43)46-37-39(36-45-38(3)42)47-41(44)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h39H,4-37H2,1-3H3 |
Clé InChI |
KAEJGTHBJCWMSD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C)OC(=O)CCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















